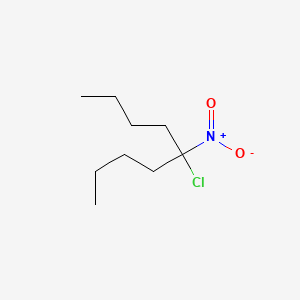![molecular formula C7H9NO6S B14241166 {[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid CAS No. 392235-55-1](/img/structure/B14241166.png)
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a carboxyamino group, an oxobutanoyl group, and a sulfanyl group attached to an acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxobutanoyl group: This can be achieved through the oxidation of a suitable precursor, such as a butanol derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the carboxyamino group: This step involves the reaction of the oxobutanoyl intermediate with an amine source, such as ammonia or an amine derivative, under controlled conditions.
Attachment of the sulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxobutanoyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydrogen sulfide, thiol derivatives.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of {[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, the carboxyamino group may interact with active sites of enzymes, while the sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}propanoic acid: Similar structure but with a propanoic acid backbone.
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}butanoic acid: Similar structure but with a butanoic acid backbone.
Uniqueness
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxyamino and sulfanyl groups allows for diverse interactions with biological molecules, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
392235-55-1 |
|---|---|
Molekularformel |
C7H9NO6S |
Molekulargewicht |
235.22 g/mol |
IUPAC-Name |
2-[(3R)-3-(carboxyamino)-2-oxobutanoyl]sulfanylacetic acid |
InChI |
InChI=1S/C7H9NO6S/c1-3(8-7(13)14)5(11)6(12)15-2-4(9)10/h3,8H,2H2,1H3,(H,9,10)(H,13,14)/t3-/m1/s1 |
InChI-Schlüssel |
GQBLAAJUVUGETB-GSVOUGTGSA-N |
Isomerische SMILES |
C[C@H](C(=O)C(=O)SCC(=O)O)NC(=O)O |
Kanonische SMILES |
CC(C(=O)C(=O)SCC(=O)O)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
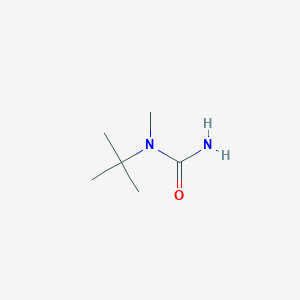


![Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B14241110.png)
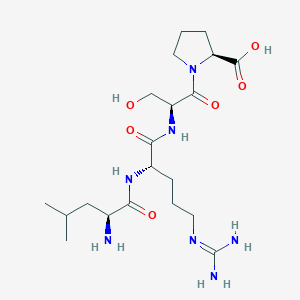

![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
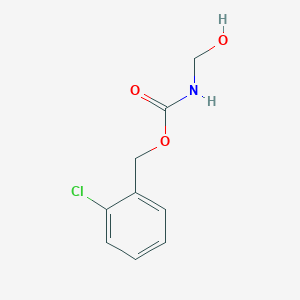
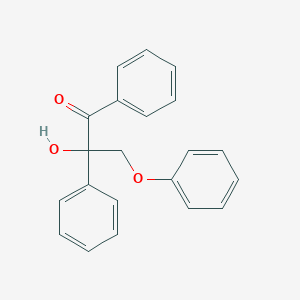
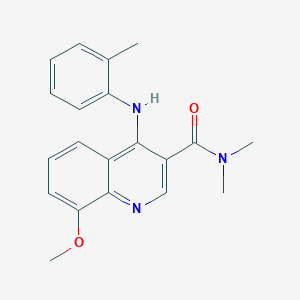
![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
